molecular formula C14H21NO3S B7959602 Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate

Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate

Cat. No.: B7959602
M. Wt: 283.39 g/mol
InChI Key: JUSFSHVUKUYSMK-LBPRGKRZSA-N
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Description

Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate is a compound with intriguing properties that have piqued the interest of researchers in various scientific fields. This compound contains multiple functional groups that enable it to participate in diverse chemical reactions, making it valuable for studies in organic synthesis, medicinal chemistry, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common route includes:

  • Formation of the Amino Acid Backbone: : Starting with (S)-2-amino-3-methylbutanoic acid, the carboxyl group is esterified using methanol and a strong acid catalyst like sulfuric acid.

  • Thioether Formation: : The sulfanyl group is introduced through a nucleophilic substitution reaction between the amino acid ester and 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, large-scale production of this compound may involve optimization of reaction conditions to maximize yield and minimize cost. Automation and continuous flow synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate undergoes several types of chemical reactions:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: : The methoxy group on the phenyl ring can be substituted under certain conditions, like with nucleophiles in the presence of a strong base.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Sodium hydride (NaH), potassium tert-butoxide (t-BuOK).

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate finds applications in numerous scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis for the production of more complex molecules.

  • Biology: : Studied for its potential effects on biological systems and as a tool in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate exerts its effects often involves interactions with specific molecular targets. For example:

  • Molecular Targets: : Enzymes, receptors, or other proteins that the compound binds to or modifies.

  • Pathways Involved: : Pathways related to its biological or pharmacological activity, which could include inhibition or activation of enzymes, modulation of signal transduction pathways, etc.

Comparison with Similar Compounds

Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate can be compared to other similar compounds such as:

  • (S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoic acid: : Similar backbone but without the ester group.

  • Methyl (2R)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate: : Stereoisomer with different spatial arrangement of atoms.

  • Methyl (2S)-2-amino-3-{[(4-hydroxyphenyl)methyl]sulfanyl}-3-methylbutanoate: : Different substituent on the phenyl ring.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-14(2,12(15)13(16)18-4)19-9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFSHVUKUYSMK-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)OC)N)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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